Product packaging for 4-Vinylpyrimidine(Cat. No.:CAS No. 45588-69-0)

4-Vinylpyrimidine

Cat. No.: B3031536
CAS No.: 45588-69-0
M. Wt: 106.13 g/mol
InChI Key: UMKWZZPKADNTRP-UHFFFAOYSA-N
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Description

Contextualization of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives represent a fundamentally important class of heterocyclic organic compounds that have attracted significant research interest in medicinal chemistry, materials science, and chemical synthesis. ontosight.aigsconlinepress.comorientjchem.org As a core structural motif, pyrimidine is a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions. ontosight.aiajchem-a.com This arrangement is biologically crucial, as it forms the basis for the nucleobases cytosine, thymine (B56734), and uracil, which are essential components of DNA and RNA, playing a pivotal role in the storage and transmission of genetic information. ontosight.aiajchem-a.com

The inherent biological significance and versatile chemical nature of the pyrimidine scaffold have made its derivatives a major focus in drug discovery and development. gsconlinepress.comgsconlinepress.com Researchers have extensively explored these compounds for a wide range of therapeutic applications, demonstrating activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects. ontosight.aiorientjchem.orgajchem-a.com The mechanism of action often involves the inhibition of critical enzymes or interference with nucleic acid synthesis, which are vital for the proliferation of pathogens and cancer cells. ontosight.ai Beyond medicine, pyrimidine derivatives serve as versatile parent substances for synthesizing a multitude of other heterocyclic compounds, underscoring their importance as foundational building blocks in modern organic chemistry. gsconlinepress.com

Significance of Vinyl-Substituted Heterocycles in Synthetic and Materials Science

Vinyl-substituted heterocycles are a class of compounds that feature a vinyl group (-CH=CH₂) attached to a heterocyclic ring system. These molecules are of considerable significance in both synthetic chemistry and materials science due to the unique reactivity conferred by the vinyl group. nih.govsolubilityofthings.com They serve as versatile building blocks and monomeric precursors for a wide array of functional materials and complex molecular architectures. solubilityofthings.comopenmedicinalchemistryjournal.com The vinyl group's ability to participate in various polymerization reactions—including free-radical, cationic, and controlled radical polymerizations—allows for the creation of advanced polymers with tailored properties. polysciences.comursinus.edu

In synthetic chemistry, the reactivity of vinyl-substituted heterocycles is influenced by the electronic nature of the heterocyclic ring and the position of the vinyl substituent. For instance, studies on vinyl-substituted pyrimidines have shown that the reaction pathway can be precisely controlled. Depending on the location of the vinyl group on the pyrimidine ring, reactions can proceed via either conjugate addition or Markovnikov addition, an effect that can be controlled by charge distributions within the heterocycle. nih.gov This tunable reactivity makes them valuable intermediates for producing functionalized N-heterocycles, which are prominent in many biologically active products. nih.gov In materials science, polymers derived from vinyl heterocycles, such as poly(4-vinylpyridine), are used to create functional materials for applications ranging from dye-sensitized solar cells and antibacterial surfaces to pH-sensitive systems and catalyst supports. mdpi.comchemicalbook.com The nitrogen atom within the heterocyclic ring provides a site for coordination with metal ions, hydrogen bonding, or quaternization, enabling the development of smart materials, coatings, and resins with specific optical, electrical, or mechanical properties. polysciences.com

Evolution of Research Trajectories Pertaining to 4-Vinylpyrimidine

Research into this compound has evolved from foundational synthesis and characterization to the design of highly specialized functional materials. Early investigations, such as those reported in the mid-20th century, focused on establishing reliable methods for its preparation and exploring its basic polymerization behavior. acs.org A common synthetic route involves the condensation of a methyl-substituted pyrimidine with formaldehyde (B43269), followed by dehydration. chemicalbook.comgoogle.com These initial studies laid the groundwork for understanding the fundamental chemistry of this monomer.

Subsequent research shifted towards controlling the polymerization process to produce polymers with specific properties. Studies explored various initiation methods, including free radical and cationic polymerization, to synthesize poly(this compound) and investigated the solution properties of the resulting polymers. ursinus.edu The advent of controlled/"living" radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMRP) and Atom Transfer Radical Polymerization (ATRP), marked a significant advancement. These methods allowed for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, which was a critical step for creating advanced materials. cmu.edursc.org

More recently, research has become highly application-driven. Current investigations focus on leveraging the unique properties of this compound to create sophisticated materials. This includes the synthesis of functional microspheres for the selective sorption of pollutants, the development of polymer-grafted surfaces for heavy metal ion removal, and the coordination of the polymer with metal complexes for applications in organic electronics. rsc.orgrsc.orgmdpi.com The trajectory clearly shows a progression from fundamental monomer chemistry to the rational design of complex macromolecular systems for targeted technological and environmental applications.

Scope and Objectives of Current Scholarly Investigations on this compound

Current scholarly investigations into this compound are diverse, primarily focusing on its application in advanced polymer and materials science. The overarching goal is to exploit the reactive vinyl group and the functional pyrimidine ring to create materials with precisely controlled structures and novel functionalities.

A major objective is the synthesis of well-defined polymers and copolymers . Researchers are employing controlled radical polymerization techniques like ATRP to graft poly(this compound) onto surfaces, creating materials with a high density of functional pyridine (B92270) rings. rsc.org Studies focus on controlling the grafting density and polymer chain length to tailor the material's properties for specific uses, such as chelation resins for heavy metal adsorption. rsc.org The kinetics and mechanisms of polymerization are also under scrutiny to optimize reaction conditions and achieve polymers with desired characteristics, such as high molecular weight with low polydispersity. cmu.edursc.org

Another key area is the development of functional materials for specific applications . This includes:

Environmental Remediation: Creating crosslinked, porous microspheres from this compound for the sorption and removal of pharmaceuticals like ibuprofen (B1674241) and ketoprofen (B1673614) from aqueous solutions. mdpi.com

Coordination Chemistry and Electronics: Using poly(this compound) as a macromolecular ligand to coordinate with metal complexes, such as ruthenium phthalocyanine (B1677752). The objective is to prevent the crystallization of these complexes and facilitate their processing into uniform thin films for potential use in organic electronic devices. rsc.orgrsc.org

Smart Materials: Developing materials that respond to external stimuli. The pyridine nitrogen in poly(this compound) can be protonated or quaternized, making the polymer's properties sensitive to pH, which is useful for creating pH-responsive systems. mdpi.comchemicalbook.com

Finally, fundamental studies continue to explore the synthetic utility of this compound derivatives . This involves creating novel, highly conjugated chalcone (B49325) and Schiff base compounds from functionalized 4-vinylpyridine (B31050) precursors and investigating their coordination chemistry with various metal ions. researchgate.net These investigations aim to expand the library of available pyrimidine-based structures for broader applications in catalysis and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key physical and chemical properties of the this compound monomer.

PropertyValueSource(s)
Chemical Formula C₆H₆N₂ acs.org
Molecular Weight 106.13 g/mol acs.org
Appearance Colorless to light yellow liquid solubilityofthings.comchemicalbook.com
Boiling Point Not specified
Solubility Moderately soluble in water; Soluble in methanol, ether, benzene (B151609), acetone solubilityofthings.comchemicalbook.com
Reactivity Undergoes polymerization, especially when exposed to light and heat chemicalbook.com

Table 2: Overview of Research Applications for Poly(this compound) (P4VP) This table outlines the diverse applications of polymers derived from this compound as investigated in recent research.

Application AreaSpecific UseResearch ObjectiveSource(s)
Materials Science Anti-corrosive coatingsTo protect metal surfaces from corrosion. chemicalbook.com
Dye-sensitized solar cells (DSSCs)To act as a component in the fabrication of solar cells. chemicalbook.com
Metal ion adsorptionTo create chelating resins for the removal of heavy metal ions from water. rsc.org
Biomedical/Biotechnology Antibacterial surfacesTo fabricate surfaces that inhibit bacterial growth. chemicalbook.com
pH-sensitive systemsTo develop materials that respond to changes in pH for controlled release or sensing. chemicalbook.com
Environmental Science Sorbent for pharmaceuticalsTo preconcentrate and remove drugs like ibuprofen and ketoprofen from water. mdpi.com
Organic Electronics Polymer templates for semiconductorsTo coordinate with metal complexes like RuPc to enable solution processing for thin films. rsc.orgrsc.org
Catalysis Catalyst support / Acid scavengerTo act as a basic catalyst or to remove acidic byproducts in non-aqueous reactions. chemicalbook.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2 B3031536 4-Vinylpyrimidine CAS No. 45588-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-2-6-3-4-7-5-8-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKWZZPKADNTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437745
Record name 4-Vinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45588-69-0
Record name 4-Vinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 4 Vinylpyrimidine

Retrosynthetic Analysis of 4-Vinylpyrimidine Scaffolds

Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnections for this compound focus on the formation of the pyrimidine (B1678525) ring and the installation of the vinyl group.

A key disconnection strategy involves breaking the C-C bond of the vinyl group, leading to a 4-halopyrimidine and a suitable vinylating agent. This approach is amenable to various cross-coupling reactions. Another strategy targets the C=C bond of the vinyl group, suggesting an elimination reaction from a 4-(1-hydroxyethyl)pyrimidine intermediate.

Alternatively, the pyrimidine ring itself can be disconnected. A common retrosynthetic pathway for pyrimidines involves a [3+3] cycloaddition approach, combining a 1,3-dielectrophile with a 1,3-dinucleophile. For this compound, this could involve the reaction of a vinyl-substituted three-carbon unit with an amidine or a related nitrogen-containing species. Functional group interconversion (FGI) is another powerful tool, where the vinyl group is seen as an elaboration of another functional group, such as a carbonyl or a methyl group at the 4-position of the pyrimidine ring.

Table 1: Key Retrosynthetic Disconnections for this compound

DisconnectionPrecursorsCorresponding Forward Reaction
C(4)-Vinyl Bond4-Halopyrimidine + Vinylating AgentCross-coupling (e.g., Stille, Suzuki, Heck)
C=C Vinyl Bond4-(1-Hydroxyethyl)pyrimidineDehydration
Pyrimidine Ring [3+3]Vinyl-substituted 1,3-dicarbonyl + AmidineCondensation/Cyclization
Functional Group Interconversion4-AcetylpyrimidineReduction followed by dehydration
Functional Group Interconversion4-Methylpyrimidine (B18481)Condensation with formaldehyde (B43269)

Classical Approaches to this compound Synthesis

Traditional methods for the synthesis of pyrimidine derivatives often rely on the condensation of β-dicarbonyl compounds or their equivalents with amidines. While direct synthesis of this compound through this classical route is not widely documented, analogous syntheses provide a viable blueprint. For instance, the Principal Synthesis, a well-established method, involves the reaction of a 1,3-dicarbonyl compound with an amidine. To adapt this for this compound, a vinyl-containing 1,3-dicarbonyl precursor would be required.

A more direct classical approach involves the modification of a pre-formed pyrimidine ring. One such method is the condensation of 4-methylpyrimidine with formaldehyde, followed by dehydration of the resulting alcohol. This two-step process, while conceptually simple, can suffer from low yields and the potential for polymerization of the vinylpyrimidine product under the reaction conditions.

Modern Catalytic Strategies for this compound Elaboration

Modern organic synthesis has seen a paradigm shift towards catalytic methods, which offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Vinylations

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are well-suited for the synthesis of this compound. A prominent example is the Stille coupling, which has been successfully employed for the synthesis of related structures like 2-methylthio-4-vinylpyrimidine. acs.org This reaction involves the palladium-catalyzed coupling of an organotin reagent (e.g., tributylvinyltin) with a halopyrimidine, typically 4-chloropyrimidine (B154816) or 4-bromopyrimidine. acs.org

Table 2: Examples of Transition Metal-Catalyzed Vinylation of Pyrimidines

ReactionCatalystReactantsProductReference
Stille CouplingPd(PPh₃)₄4-Chloro-2-(methylthio)pyrimidine, Tributylvinyltin2-(Methylthio)-4-vinylpyrimidine acs.org

The Heck reaction, another palladium-catalyzed process, offers an alternative route by coupling a halopyrimidine with an alkene like ethylene. Suzuki and Negishi couplings, utilizing vinylboronic acids/esters and vinylzinc reagents, respectively, also represent viable and often milder alternatives to the Stille coupling. These reactions benefit from the commercial availability of a wide range of vinylating agents.

Organocatalytic Routes to this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a complementary strategy to metal catalysis. While specific organocatalytic methods for the direct synthesis of this compound are not extensively reported, general principles of organocatalysis can be applied. For instance, aminocatalysis could be employed in the functionalization of a pyrimidine precursor. The development of organocatalytic cascade reactions, which allow for the construction of complex molecules from simple starting materials in a single pot, holds promise for the efficient synthesis of substituted vinylpyrimidines. mdpi.com

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral derivatives of this compound is of interest for applications in asymmetric catalysis and medicinal chemistry. While the parent this compound is achiral, the introduction of substituents on the pyrimidine ring or the vinyl group can create stereogenic centers. Stereoselective synthesis aims to control the formation of these stereocenters to produce a single enantiomer or diastereomer.

For example, the asymmetric reduction of a 4-acylpyrimidine precursor using a chiral reducing agent could yield an enantioenriched 4-(1-hydroxyethyl)pyrimidine, which can then be dehydrated to the corresponding vinyl derivative. Furthermore, stereoselective Michael additions to the activated vinyl group of a pre-formed this compound derivative can be achieved using chiral catalysts, leading to the formation of chiral side chains. The development of stereoselective methods for the synthesis of chiral pyrimidine-based compounds is an active area of research. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Several green strategies can be incorporated into the synthesis of this compound:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact. rasayanjournal.co.injmaterenvironsci.com

Catalysis: As discussed, catalytic methods are inherently greener than stoichiometric reactions as they reduce waste and often operate under milder conditions. rasayanjournal.co.innih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. Cross-coupling reactions generally have good atom economy.

Energy Efficiency: The use of microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating. nih.gov

Renewable Feedstocks: While not yet widely implemented for pyrimidine synthesis, the future may see the use of bio-based starting materials.

Solvent-Free Methodologies for 4-Vinylpyridine (B31050)

Table 1: Conventional Synthesis Parameters for 4-Vinylpyridine

Parameter Condensation Step Dehydration Step Source
Reactants 4-Picoline, Paraformaldehyde 4-Pyridineethanol google.com
Temperature 105–110°C 140–190°C (under vacuum) bdmaee.net
Pressure Atmospheric Reduced (Vacuum) bdmaee.net
Catalyst Benzoic Acid Sodium Hydroxide (NaOH) google.combdmaee.net
Solvent Use Can be run neat; industrial processes may use benzene (B151609), ethyl acetate Generally solvent-free, water removed by distillation bdmaee.net

| Inhibitor | - | Methylene Blue, p-tert-Butylcatechol (TBC) | bdmaee.net |

Flow Chemistry Applications in 4-Vinylpyridine Production

Flow chemistry offers significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety, and potential for automation. rsc.orgrsc.org While the primary synthesis of 4-vinylpyridine in flow systems is not widely reported, its application in subsequent reactions has been explored.

A key example is the aza-Michael reaction, which involves the addition of an amine to an activated alkene like 4-vinylpyridine. Research comparing batch and flow chemistry for this reaction has yielded important insights. iqs.edu In a study involving the reaction of 4-vinylpyridine with various amines, it was found that, unlike its isomer 2-vinylpyridine (B74390), increasing the temperature in a flow reactor caused yields to decrease. iqs.edu The optimal results for conversion, yield, and selectivity were achieved by increasing the residence time in the flow reactor. iqs.edu This behavior suggests that the reaction kinetics and equilibrium for 4-vinylpyridine are highly sensitive to temperature under flow conditions. Furthermore, the mixture of 4-vinylpyridine with an aqueous solution of an amine salt was observed to form a single phase, which differs from the two-phase system seen with 2-vinylpyridine and may be attributable to micelle formation. iqs.edu

Table 3: Research Findings on 4-Vinylpyridine in Flow Chemistry

Parameter Studied Observation for 4-Vinylpyridine Comparison/Context Source
Temperature Effect Increased temperature leads to decreased yields. Opposite effect observed for 2-vinylpyridine, where higher temperature improves performance. iqs.edu
Residence Time Increasing residence time improves conversion, yield, and selectivity. A key parameter for optimizing output in the flow reactor. iqs.edu
Phase Behavior Forms a single phase with aqueous amine salt solutions. 2-Vinylpyridine forms two phases under similar conditions. iqs.edu

| Reaction Type | Aza-Michael Reaction | A versatile reaction for forming carbon-nitrogen bonds. | iqs.eduraco.cat |

Chemoenzymatic Synthesis of 4-Vinylpyridine Precursors

Chemoenzymatic synthesis combines the high selectivity of biological catalysts (enzymes) with the robustness of traditional chemical methods. mdpi.com This approach is often used to create chiral molecules or to perform reactions under mild, environmentally friendly conditions.

The primary industrial precursors for 4-vinylpyridine are 4-picoline and formaldehyde. nih.gov A review of the scientific literature indicates that the application of chemoenzymatic methods for the synthesis of these specific precursors, particularly for the purpose of 4-vinylpyridine production, is not a reported area of research. While enzymes like Pictet-Spenglerases are used for synthesizing complex pyridine-containing alkaloids, their application to simple precursors like 4-picoline is not documented. mdpi.com Similarly, enzymatic routes to formaldehyde are known but are not typically linked to industrial monomer synthesis. Research in the field has instead focused on the chemoenzymatic polymerization of the 4-vinylpyridine monomer to create novel block copolymers or functional materials, rather than on the synthesis of its basic chemical building blocks. researchgate.net

Theoretical and Computational Investigations of 4 Vinylpyrimidine

Quantum Chemical Calculations on 4-Vinylpyrimidine Electronic Structure

Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to understanding its chemical nature. For this compound, these methods can elucidate its reactivity and spectroscopic properties.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost, making it well-suited for studying the reactivity of molecules like this compound. researchgate.net DFT calculations can provide insights into the electronic properties that govern how this compound interacts with other chemical species.

One key aspect of reactivity is the distribution of electron density. In a quantum-chemical investigation that included this compound, the effective charge on the β-carbon atom of the vinyl group was calculated using the semi-empirical PM3 method. univ.kiev.uaunipr.it This charge is a crucial indicator of the molecule's susceptibility to nucleophilic or electrophilic attack at the vinyl moiety. Such studies correlate these calculated charges with experimentally derived parameters like the polar factor 'e' in copolymerization reactions, providing a predictive framework for polymer chemists. univ.kiev.uaunipr.it

While specific DFT studies solely on this compound are not extensively documented in publicly available literature, the principles can be readily applied. A typical DFT study on this compound would involve geometry optimization to find the most stable arrangement of atoms, followed by the calculation of various electronic descriptors.

Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation (B3LYP/6-31G)*

PropertyPredicted ValueSignificance
Dipole Moment ~2.5 DIndicates a significant molecular polarity, influencing solubility and intermolecular interactions.
Energy of HOMO ~ -7.0 eVRelates to the ionization potential and the molecule's ability to donate electrons.
Energy of LUMO ~ -0.5 eVRelates to the electron affinity and the molecule's ability to accept electrons.
HOMO-LUMO Gap ~ 6.5 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Mulliken Charge on N1 NegativeThe nitrogen atoms in the pyrimidine (B1678525) ring are expected to be regions of high electron density.
Mulliken Charge on Cβ (vinyl) NegativeSuggests susceptibility of the terminal vinyl carbon to electrophilic attack.

Note: The values in this table are hypothetical and based on typical results for similar molecules. They serve to illustrate the type of data obtained from DFT calculations.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are powerful tools for predicting spectroscopic data. semanticscholar.org These methods can be used to calculate vibrational frequencies (Infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts for this compound. Such predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

For instance, a study on a related 4-vinyl-substituted pyrimidine nucleoside utilized the B3LYP/6-31G* level of theory, which is a DFT method often used in conjunction with ab initio approaches, to analyze its conformational preferences. mdpi.com Similar computational approaches could be employed to predict the vibrational spectrum of this compound. The calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model, often showing good agreement with experimental data. semanticscholar.org The prediction of spectroscopic parameters is a common application of ab initio methods in modern chemistry. scielo.br

Density Functional Theory (DFT) Studies on this compound Reactivity

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the interactions and movements of atoms and molecules over time. google.com For this compound, MD simulations can be particularly insightful in understanding its behavior in different environments, such as in solution or as part of a polymer chain.

While specific MD simulations for isolated this compound are not readily found in the literature, studies on the interactions of poly(4-vinylpyridine), a structurally similar polymer, offer valuable insights. univ.kiev.ua These simulations can model the interactions of the polymer with solvents, surfaces, or other molecules, revealing information about conformation, solvation, and binding processes. univ.kiev.uarsc.org An MD simulation of this compound in a solvent like water would reveal details about the hydration shell and the influence of the solvent on the molecule's conformation and reactivity.

Conformational Analysis of this compound and its Rotational Isomers

Computational methods are ideal for exploring the potential energy surface associated with this rotation. A conformational analysis of this compound would likely reveal two main planar conformers: a syn conformer, where the vinyl group is oriented towards one of the nitrogen atoms of the pyrimidine ring, and an anti conformer, where it is oriented away.

A study on a 4-vinyl-substituted thymidine (B127349) derivative using DFT calculations (B3LYP/6-31G*) found that the syn-conformation, where the vinyl group is directed towards the Watson-Crick face, is more stable than the anti-conformation by 2.57 kcal/mol. mdpi.com This preference was attributed to steric repulsion from a methyl group. For this compound itself, the energy difference between the syn and anti conformers is expected to be smaller, but one conformer may still be favored due to subtle electronic or steric effects.

Table 2: Predicted Relative Energies of this compound Conformers

ConformerDihedral Angle (N1-C4-Cα-Cβ)Relative Energy (kcal/mol)
Syn 0.0 (most stable)
Anti 180°> 0
Transition State ~90°Higher energy barrier

Note: This table represents a predicted outcome of a conformational analysis. The exact energy values would need to be determined by specific calculations.

Frontier Molecular Orbital (FMO) Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in determining how a molecule will react in various chemical processes, such as cycloadditions or polymerization.

For this compound, the HOMO is likely to be a π-orbital with significant contributions from both the pyrimidine ring and the vinyl group. The LUMO is expected to be a π*-orbital, also delocalized over the ring and the vinyl substituent.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO can predict the regioselectivity and stereoselectivity of reactions. For example, in a Diels-Alder reaction where this compound acts as the dienophile, the interaction between its LUMO and the diene's HOMO would be the key orbital interaction to analyze.

Computational Design of Novel this compound Derivatives

Computational chemistry is not only used to study existing molecules but also to design new ones with desired properties. By systematically modifying the structure of this compound in silico and calculating the properties of the resulting derivatives, it is possible to screen for candidates with enhanced reactivity, specific binding affinities, or improved polymer characteristics.

For example, one could computationally design a series of this compound derivatives with different substituents on the pyrimidine ring. By calculating the HOMO-LUMO gap, charge distributions, and other reactivity descriptors for each derivative, it would be possible to identify which substituents would be most effective at tuning the electronic properties of the vinyl group for a specific application, such as controlled polymerization or as a precursor for pharmaceutical compounds. This in silico screening can significantly reduce the experimental effort required to develop new materials and molecules based on the this compound scaffold.

Machine Learning Approaches for Predicting this compound Reactivity

The application of machine learning (ML) to predict chemical reactivity is a rapidly advancing field in computational chemistry. nips.ccrsc.org While specific machine learning models exclusively designed for this compound are not extensively documented in current literature, the established methodologies for other heterocyclic compounds provide a clear framework for how such predictions can be achieved. numberanalytics.comresearchgate.net These approaches leverage algorithms to analyze large datasets of chemical reactions, enabling them to predict reaction outcomes, regioselectivity, and compound stability without the need for extensive, repeated experimentation. numberanalytics.comwustl.edu

Machine learning models in chemistry function by identifying complex patterns in data that correlate molecular features with chemical behavior. rsc.orgnumberanalytics.com For a molecule like this compound, the goal is to predict its reactivity in various transformations, such as nucleophilic additions or cycloadditions. researchgate.net The process involves training a model on a curated dataset of known reactions involving pyrimidines or other vinyl-substituted heterocycles. researchgate.netacs.org This training allows the model to learn the subtle electronic and steric factors that govern a reaction's success and outcome.

The development of predictive models for heterocyclic compounds often employs techniques like random forest algorithms and neural networks. numberanalytics.comresearchgate.netchemrxiv.org These models are trained using a variety of molecular descriptors as input features. These can range from relatively simple structural fingerprints to more complex quantum mechanical properties derived from methods like Density Functional Theory (DFT), which can describe the electronic structure and stability of molecules. numberanalytics.com The combination of mechanism-based computational statistics and machine learning has proven to be a useful strategy for predicting the selectivity of organic transformations. researchgate.net

A prominent and related application of machine learning in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies are particularly common for pyrimidine derivatives, aiming to correlate their structural properties with biological activities or other chemical properties. scielo.brjrespharm.comthieme-connect.com These models use statistical methods like multiple-linear regression (MLR) and partial least squares (PLS) to build a mathematical relationship between calculated molecular descriptors and an observed activity. scielo.brjrespharm.com For instance, QSAR models for pyrimidine derivatives have successfully identified key descriptors—such as steric properties, hydrophobic polar surface area, and partition coefficients (logP)—that are responsible for their larvicidal activity. scielo.br Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to elucidate the structure-activity relationships of pyrimidine derivatives as enzyme inhibitors, achieving good predictive accuracy. thieme-connect.comthieme-connect.com

The findings from these QSAR studies on various pyrimidine derivatives illustrate the type of data and correlations that would be essential for building a reactivity model for this compound. The table below summarizes key findings from representative QSAR studies on related pyrimidine compounds.

Model TypeCompound ClassPredicted PropertyKey Descriptors/Findings
MLR & PLS QSAR Pyrimidine derivativesLarvicidal activity against Aedes aegyptiModels confirmed that 3D structure, steric properties, hydrophobic polar surface area, and logP are responsible for activity. scielo.br
MLR QSAR 2,4,6-trisubstituted pyrimidine derivativesAntimalarial activityThe model identified charges on specific carbon atoms and the LUMO (Lowest Unoccupied Molecular Orbital) energy as significant predictors. jrespharm.com
3D-QSAR (CoMFA & CoMSIA) Pyrido[2,3-d]pyrimidine derivativesFibroblast Growth Factor Receptor 1 (FGFR1) InhibitionHigh conventional and cross-validated r² values indicated strong predictive ability based on 3D molecular fields. ijddd.com
3D-QSAR (CoMFA & CoMSIA) Pyrimidine derivativesAnaplastic Lymphoma Kinase (ALK) InhibitionModels showed good predictability (q² > 0.6), and contour maps suggested how substituent groups could enhance biological activity. thieme-connect.comthieme-connect.com

For this compound specifically, a predictive ML model would be trained on a dataset of its known reactions. The model would learn to predict how the vinyl group and the pyrimidine ring interact with different reagents under various conditions. For example, it could predict the regioselectivity of a nucleophilic attack, determining whether it occurs at the vinyl group (conjugate addition) or involves displacement at the ring. researchgate.net The success of such a model is highly dependent on the availability of a large and diverse set of high-quality experimental data. acs.org As high-throughput experimentation methods become more common, the generation of such datasets will facilitate the development of highly accurate, specialized ML models for compounds like this compound. acs.org

Advanced Spectroscopic Characterization Methodologies for 4 Vinylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Elucidation of 4-Vinylpyrimidine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques would be essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

Based on the structure of this compound, the ¹H NMR spectrum is expected to show distinct signals for the vinyl group protons and the pyrimidine (B1678525) ring protons. The vinyl group should present a characteristic AXM spin system, with a dd (doublet of doublets) for the proton on the carbon attached to the ring, and separate signals for the two geminal protons. The protons on the pyrimidine ring will exhibit chemical shifts and coupling constants influenced by the two nitrogen atoms.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for the two vinyl carbons and the four distinct carbons of the pyrimidine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Multi-Dimensional NMR Techniques for this compound

To definitively assign the proton and carbon signals, especially in cases of signal overlap or complex coupling patterns, multi-dimensional NMR experiments are crucial. For this compound, the following techniques would be particularly informative:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the vinyl group and the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for confirming the connection of the vinyl group to the C4 position of the pyrimidine ring and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the vinyl group relative to the pyrimidine ring.

Real-time, ultrafast multidimensional NMR spectroscopy has been used to monitor the synthesis of pyrimidine derivatives, demonstrating the power of these techniques in studying reaction kinetics and identifying transient intermediates. nih.govacs.org Such methods could be applied to the polymerization of this compound to understand the reaction mechanism in detail.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous structures)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
H2 ~8.9 C2 (~157) C4, C6
H5 ~7.3 C5 (~120) C4, C6
H6 ~8.5 C6 (~150) C2, C4, C5
C4 - C4 (~140) H2, H5, H6, Vinyl H
Vinyl-CH ~6.8 (dd) Vinyl-CH (~135) C4, C5
Vinyl-CH₂ (trans) ~6.2 (d) Vinyl-CH₂ (~118) C4

Note: These are predicted values and would need to be confirmed by experimental data.

Solid-State NMR Methodologies for Poly(this compound)

For the characterization of the polymeric form, poly(this compound), solid-state NMR (ssNMR) would be the technique of choice. High-resolution solid-state ¹³C NMR, utilizing techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), can provide valuable information about the polymer's structure, dynamics, and morphology. osti.govacs.org

Specifically, ssNMR could be used to:

Confirm the successful polymerization of the monomer.

Investigate the tacticity (stereochemistry) of the polymer chain.

Study the molecular mobility of different parts of the polymer.

Characterize the morphology and phase behavior of polymer blends or composites containing poly(this compound).

For instance, studies on poly(4-vinylpyridine) have utilized solid-state NMR to characterize its structure in interpenetrating polymer networks and to study miscibility in polymer blends. osti.govacs.org Similar approaches would be highly beneficial for understanding the properties of poly(this compound) materials.

Infrared (IR) and Raman Spectroscopic Analysis Techniques for this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods would be essential for the characterization of this compound and its polymer.

Vibrational Mode Assignment Methodologies

The IR and Raman spectra of this compound will be characterized by vibrations of the pyrimidine ring and the vinyl group. The assignment of these vibrational modes can be achieved by comparison with related molecules, such as pyrimidine, and other vinyl-substituted aromatics. tandfonline.com

Key expected vibrational modes for this compound include:

Pyrimidine ring stretching vibrations: These typically appear in the 1600-1400 cm⁻¹ region.

C-H stretching vibrations: Aromatic C-H stretches are found above 3000 cm⁻¹, while vinyl C-H stretches also appear in this region.

Vinyl C=C stretching vibration: This is expected around 1630 cm⁻¹.

Out-of-plane C-H bending vibrations: These are characteristic of the substitution pattern and appear in the 1000-700 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating theoretical vibrational frequencies. These calculations can greatly assist in the assignment of experimental spectra.

Table 2: Predicted Key Infrared and Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3100-3000 Medium Strong
Vinyl C-H Stretch 3080-3020 Medium Strong
Vinyl C=C Stretch ~1630 Medium Strong
Pyrimidine Ring Stretch 1600-1550 Strong Strong
Pyrimidine Ring Stretch 1500-1400 Strong Medium
Vinyl C-H Bend (out-of-plane) 990, 910 Strong Medium

Surface-Enhanced Raman Scattering (SERS) for this compound Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide a significant enhancement of the Raman signal for molecules adsorbed on or near a nanostructured metal surface (typically silver or gold). This technique would be particularly useful for the detection of trace amounts of this compound.

The SERS spectrum of this compound is expected to be dominated by vibrations of the pyrimidine ring, as the nitrogen atoms can coordinate with the metal surface. This interaction can lead to changes in the relative intensities and frequencies of the vibrational modes compared to the normal Raman spectrum. Studies on pyrimidine and its derivatives have shown that the enhancement of certain modes, such as the ring breathing mode, is a characteristic feature of their SERS spectra. nih.govolemiss.eduacs.org The SERS enhancement mechanism for pyrimidine on silver nanoclusters has been attributed to a resonant Raman process involving photoexcited charge transfer states. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopic Principles for Electronic Transitions in this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound will be characterized by absorptions arising from π → π* and n → π* transitions. mdpi.commdpi.com

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the conjugated system of the pyrimidine ring and the vinyl group will give rise to intense π → π* absorptions.

n → π* transitions: These involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These transitions are typically weaker than π → π* transitions.

The solvent can have a significant effect on the positions of these absorption bands. For example, in polar solvents, n → π* transitions often exhibit a hypsochromic shift (blue shift), while π → π* transitions may show a bathochromic shift (red shift). The UV-Vis spectrum of poly(4-vinylpyridine) shows characteristic bands that are influenced by quaternization, indicating the sensitivity of this technique to changes in the electronic structure of the polymer. mdpi.com Similar studies on poly(this compound) would be valuable.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Transition Type Predicted λmax (nm) Solvent Effects
π → π* ~250 Bathochromic shift in polar solvents

Mass Spectrometric Approaches for Molecular Structure Confirmation of this compound

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structure of compounds. For a molecule like this compound, both high-resolution and tandem mass spectrometry provide complementary information essential for its definitive identification.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound (C₆H₆N₂), the theoretical exact mass of its protonated molecule [M+H]⁺ is calculated and then compared against the experimentally measured value. The minute difference between these values, typically in parts per million (ppm), provides strong evidence for the compound's elemental formula. Research on related vinylpyrimidine compounds, such as 2-chloro-4-vinylpyrimidine, demonstrates the utility of HRMS in confirming their structures. mdpi.com In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer like an Orbitrap or a time-of-flight (TOF) instrument. mdpi.com The high accuracy of the mass measurement allows for the confident assignment of the chemical formula C₆H₇N₂⁺ for the protonated molecule of this compound.

Table 1: Illustrative HRMS Data for Protonated this compound

Parameter Value
Chemical Formula C₆H₆N₂
Ion [M+H]⁺
Theoretical Exact Mass (m/z) 107.0604
Experimentally Measured Mass (m/z) 107.0602
Mass Error (ppm) -1.87

Note: This table is illustrative, based on the principles of HRMS. The experimental value is a hypothetical measurement for demonstration.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This process helps to piece together the molecular structure by identifying its constituent parts. The principle involves isolating the precursor ion (e.g., the protonated molecule of this compound at m/z 107.06), subjecting it to collision-induced dissociation (CID), and then mass-analyzing the fragments. ncsu.edu

The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of small, stable molecules from the vinyl group or the pyrimidine ring. For instance, the fragmentation of the related compound 4-vinylpyridine (B31050) shows a primary peak at m/z 105 and a secondary peak at m/z 104, corresponding to the molecular ion and the loss of a hydrogen atom, respectively. nih.gov A similar loss of the vinyl group (C₂H₃) or parts of the pyrimidine ring would be expected for this compound, providing a unique fingerprint for its identification. The analysis of these fragmentation pathways is crucial for distinguishing between isomers and confirming the connectivity of atoms within the molecule. ncsu.eduresearchgate.net

Table 2: Plausible MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss
107.06 80.04 C₂H₃ (Vinyl radical)
107.06 79.04 C₂H₄ (Ethene)
80.04 53.03 HCN (Hydrogen cyanide)

Note: This table presents a plausible fragmentation pathway for illustrative purposes.

X-ray Diffraction Methodologies for Crystalline this compound Analysis

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

The analysis of pyrimidine derivatives by single-crystal XRD is a well-established practice. researchgate.netmdpi.comnih.gov For a crystalline sample of this compound, the process would involve irradiating the crystal with a beam of X-rays and measuring the diffraction pattern. This pattern is then used to compute an electron density map, from which the positions of the individual atoms can be determined. mdpi.com The resulting data includes the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the crystal's symmetry). researchgate.net This information reveals the planarity of the pyrimidine ring, the orientation of the vinyl substituent, and how the molecules pack together in the crystal lattice through interactions like hydrogen bonding or π-π stacking. researchgate.net

Table 3: Representative Crystallographic Data for a Hypothetical Crystalline this compound

Parameter Description Illustrative Value
Crystal System The crystal family Monoclinic
Space Group The symmetry of the unit cell P2₁/c
a (Å) Unit cell dimension 8.5
b (Å) Unit cell dimension 6.2
c (Å) Unit cell dimension 10.1
β (°) Unit cell angle 95.5
V (ų) Volume of the unit cell 528.4
Z Molecules per unit cell 4

Note: The values in this table are representative examples based on known pyrimidine derivatives and are for illustrative purposes only.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to investigate the structure of chiral molecules. cas.cz It measures the differential absorption of left and right circularly polarized light. synchrotron-soleil.fr While this compound itself is not chiral, its derivatives, particularly those involving substitution that creates a stereocenter (e.g., chiral groups attached to the vinyl moiety or the pyrimidine ring), can be analyzed by CD spectroscopy.

This technique is highly sensitive to the conformation and absolute configuration of molecules. rsc.org Studies on chiral pyrimidine nucleosides, for instance, show that the CD spectrum is heavily influenced by the conformation around the glycosidic bond and the puckering of the sugar ring. acs.org The observed CD signals, known as Cotton effects, can be positive or negative depending on the spatial arrangement of the chromophore (the pyrimidine ring) and the chiral center. By comparing experimental CD spectra with those predicted by theoretical calculations (like time-dependent density functional theory), it is possible to assign the absolute configuration of a chiral derivative of this compound. cas.czrsc.org This makes CD spectroscopy an essential tool for the stereochemical characterization of novel, chiral molecules based on the this compound scaffold.

Table of Mentioned Compounds

Compound Name
This compound
2-Chloro-4-vinylpyrimidine
4-Vinylpyridine
Hydrogen Cyanide

Reactivity and Mechanistic Studies of 4 Vinylpyrimidine

Electrophilic Addition Reactions to the Vinyl Group of 4-Vinylpyrimidine

While a standard electrophilic addition across the vinyl double bond is not the predominant pathway, the vinyl group readily participates in conjugate addition reactions, particularly under acidic conditions. The use of superacids, such as triflic acid, facilitates the diprotonation of the pyrimidine (B1678525) ring. polysciences.comhanyang.ac.kr This diprotonation creates a highly electron-deficient "superelectrophilic" heterocyclic system. polysciences.com

Computational studies using Natural Bond Orbital (NBO) calculations on the diprotonated this compound cation show a significant distribution of positive charge at the C2, C4, and C6 positions of the pyrimidine ring. hanyang.ac.kr This charge distribution enhances the electrophilic character of the vinyl group, making it susceptible to attack by even weak nucleophiles like benzene (B151609). The reaction proceeds via a conjugate addition mechanism, where the nucleophile attacks the β-carbon of the vinyl group. hanyang.ac.kr This pathway is favored over a classic Markovnikov addition to the vinyl group because the formation of a carbocation adjacent to the highly positive ring would be energetically unfavorable. hanyang.ac.kr Interestingly, this reactivity pattern is position-dependent; vinyl groups at the 5-position of the pyrimidine ring, which has a higher electron density, tend to undergo Markovnikov-type additions. hanyang.ac.kr

Nucleophilic Aromatic Substitution on the Pyrimidine Ring of this compound

The pyrimidine ring is inherently electron-deficient and, therefore, activated towards nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions. wikipedia.orgyoutube.com This enhanced reactivity is due to the ability of the ring nitrogen atoms to stabilize the negative charge in the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. wikipedia.org For a nucleophilic attack at the C4 position, a key resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom at the 1-position, providing significant stabilization. wikipedia.orgyoutube.com

In the context of this compound derivatives, this reactivity is well-documented. Studies on 2-chloro-4-vinylpyrimidine show that it undergoes nucleophilic displacement of the chlorine atom at the C2 position. chimia.chresearchgate.net Furthermore, the reaction conditions can be tuned to control the outcome. When one equivalent of a nucleophile is used, conjugate addition across the vinyl group is the primary reaction observed. chimia.ch However, in the presence of excess nucleophile, both the conjugate addition to the vinyl group and the nucleophilic substitution of the chlorine atom on the pyrimidine ring occur. chimia.ch This dual reactivity highlights the electrophilic nature of both the ring and the vinyl substituent.

Cycloaddition Reactions Involving this compound

The vinyl group of this compound allows it to participate in various cycloaddition reactions, acting as a two-π-electron component.

In Diels-Alder reactions, which are [4+2] cycloadditions, this compound functions as the two-π-electron component, the dienophile. nih.gov The pyrimidine ring itself is aromatic and does not typically act as the four-π-electron diene component. The electron-withdrawing nature of the pyrimidine ring makes the vinyl group somewhat electron-poor, enhancing its reactivity with electron-rich dienes.

The reactivity of vinylazaarenes, including vinylpyrimidines, as dienophiles can be significantly enhanced through the use of Lewis acids. organic-chemistry.orglookchem.com Coordination of a Lewis acid, such as boron trifluoride (BF₃), to one of the nitrogen atoms of the pyrimidine ring further increases the electron-withdrawing effect on the vinyl group. nih.gov This activation lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with a diene's Highest Occupied Molecular Orbital (HOMO). Research has demonstrated that Lewis acid-promoted Diels-Alder reactions of vinylazaarenes, including 2-vinylpyrimidine (B1277554), proceed with improved yields and selectivities compared to thermal reactions. organic-chemistry.orglookchem.com For instance, 2-vinylpyrimidine successfully forms a cycloadduct with 2,3-dimethylbutadiene in the presence of a Lewis acid catalyst. organic-chemistry.org This makes the Diels-Alder reaction a synthetically useful method for creating complex cyclohexyl-appended pyrimidine structures. lookchem.com

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgdbcls.jp In this reaction, the vinyl group of this compound serves as the dipolarophile, which is the two-π-electron component.

This reactivity has been demonstrated with pyrimidine derivatives. For example, 5-fluoro-1-vinylpyrimidine-2,4(1H,3H)-dione, a derivative of uracil, has been shown to undergo a 1,3-dipolar cycloaddition with a chiral nitrone. mdpi.com This reaction highlights the capability of the vinylpyrimidine scaffold to act as a dipolarophile in constructing more complex heterocyclic systems. The reaction proceeds in a concerted, pericyclic fashion, where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the vinyl group combine to form the new ring. dbcls.jp

Diels-Alder Reactions with this compound as Diene or Dienophile

Oxidation and Reduction Pathways of this compound

The reactivity of this compound in oxidation and reduction reactions is influenced by its two primary functional components: the vinyl group and the electron-deficient pyrimidine ring. Reactions can selectively target one of these sites, or both, depending on the reagents and conditions employed.

Reduction: The reduction of this compound can occur at either the vinyl substituent or the heterocyclic ring. The vinyl group's double bond is susceptible to reduction through catalytic hydrogenation or hydroboration. In a reaction analogous to that of 4-vinylpyridine (B31050), hydroboration of the vinyl group is expected to proceed with high regioselectivity. thieme-connect.com For instance, the hydroboration of 4-vinylpyridine with 9-borabicyclo[3.3.1]nonane (9-BBN-H) results in borylation exclusively at the α-position of the vinyl group, a consequence of the electronic effects of the electron-withdrawing ring. thieme-connect.com More extensive reduction, such as using hydrogen gas with a nickel catalyst or sodium in ethanol, can reduce the pyrimidine ring to the corresponding piperidine (B6355638) derivative. uoanbar.edu.iq

Furthermore, polymers derived from the related 4-vinylpyridine have been utilized to create reducing agents. Cross-linked poly(4-vinylpyridine)-borane, for example, serves as a chemoselective agent for the reduction of aldehydes and ketones to their corresponding alcohols in acidic media. tandfonline.com This polymer-borane complex demonstrates high hydrolytic stability, allowing reductions to be performed in environments like pH 1 buffer solutions. tandfonline.com

Oxidation: While direct oxidation studies on the this compound monomer are not extensively detailed in the provided literature, the behavior of its polymeric form, poly(4-vinylpyridine) (PVP), in catalytic oxidation systems provides significant insight. The nitrogen atom of the pyridine (B92270) ring readily coordinates with metal ions, forming complexes that are effective catalysts for various oxidation reactions. These polymer-metal complexes are often studied for their ability to oxidize external substrates.

For instance, complexes of poly(4-vinylpyridine) with copper (Cu(II)) have been used to catalyze the oxidation of hydroquinone (B1673460) and ascorbic acid. tandfonline.comtandfonline.comresearchgate.net Similarly, nickel- and manganese-immobilized poly(4-vinylpyridine) catalysts have been employed in the liquid-phase oxidation of alkanes like n-hexane. researchgate.netakj.az These catalytic systems highlight the role of the pyrimidine nitrogen in activating metal centers for oxidative processes. Another approach involves the formation of a complex between poly(4-vinylpyridine) and hydrogen peroxide (H₂O₂), creating a solid, stable equivalent of H₂O₂ for the selective oxidation of sulfides to sulfoxides. rsc.org

The pyrimidine moiety is also central to electrochemical reduction catalysis. Electrodes coated with poly(4-vinylpyridine) have been shown to catalytically reduce carbon dioxide (CO₂) at a low overpotential. rsc.org The pyridinium (B92312) groups within the polymer are believed to play a key role in this process, with thicker polymer films leading to increased current density due to a higher surface concentration of these active sites. rsc.orgacs.org

Catalytic SystemSubstrateReaction TypeKey FindingReference
Poly(4-vinylpyridine)-Cu(II) ComplexHydroquinoneCatalytic OxidationCatalytic activity is influenced by the polymer structure (random vs. block copolymer), which affects the stability of the copper complex. tandfonline.comtandfonline.com tandfonline.comtandfonline.com
Ni-Immobilized Poly(4-vinylpyridine)n-HexaneCatalytic OxidationCatalyst facilitates the oxyfunctionalization of n-hexane to produce alcohols and ketones. akj.az akj.az
Mn-Immobilized Poly(4-vinylpyridine)n-HexaneCatalytic OxidationThe manganese-based catalyst showed higher activity and selectivity compared to the nickel version for n-hexane oxidation. akj.az akj.az
Poly(4-vinylpyridine)–H₂O₂ ComplexSulfidesSelective OxidationActs as a stable, solid H₂O₂ equivalent for the selective oxidation of sulfides to sulfoxides. rsc.org rsc.org
Poly(4-vinylpyridine) Coated ElectrodeCarbon Dioxide (CO₂)Electrochemical ReductionCatalyzes CO₂ reduction at a low overpotential, with efficiency dependent on polymer film thickness. rsc.org rsc.org

Functionalization of the Pyrimidine Heterocycle in this compound

Functionalization of the pyrimidine ring in this compound involves reactions that modify the heterocycle while the vinyl group remains intact. These transformations are crucial for diversifying the core structure for applications in materials science and medicinal chemistry. Key strategies include nucleophilic aromatic substitution, electrophilic substitution, and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. If this compound bears a suitable leaving group, such as a halogen, on the ring, it can undergo SNAr reactions. For example, studies on 2-chloro-4-vinylpyrimidines show that treatment with nucleophiles can lead to the displacement of the chlorine atom. researchgate.net The reactivity in SNAr reactions is dependent on the halogen, with fluoropyridines reacting significantly faster than chloropyridines. nih.gov The reaction can be further promoted by activating the ring with Lewis acids or through protonation with superacids, which enhances the ring's electrophilicity. thieme-connect.comresearchgate.net

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character, which is comparable to a highly deactivated benzene ring like nitrobenzene. uoanbar.edu.iq A common strategy to facilitate electrophilic attack on related pyridine systems is through the formation of an N-oxide. quimicaorganica.org Oxidation of one of the pyrimidine nitrogens to an N-oxide increases the electron density in the ring, particularly at the positions ortho and para to the N-oxide, thereby activating it for electrophilic substitution. quimicaorganica.org Subsequent reduction of the N-oxide restores the pyrimidine ring.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods provide powerful tools for functionalizing pyrimidine rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds on (pseudo)halo-pyrimidines. nih.govresearchgate.neteie.gr These reactions allow for the introduction of a wide array of alkyl, aryl, vinyl, and alkynyl groups onto the pyrimidine core of a this compound precursor, leveraging the vast library of available boronic acids, alkenes, and alkynes. nih.govresearchgate.net

Reaction TypeDescriptionExample/ConditionReference
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group (e.g., halide) on the pyrimidine ring by a nucleophile.Displacement of a chlorine atom on a substituted this compound with an amine or alkoxide. researchgate.net researchgate.net
Electrophilic Substitution (via N-Oxide)Activation of the ring by N-oxide formation, followed by reaction with an electrophile and subsequent deoxygenation.Nitration or halogenation of the N-oxide derivative under milder conditions than the parent heterocycle. quimicaorganica.org quimicaorganica.org
Suzuki CouplingPalladium-catalyzed reaction of a halo-pyrimidine with a boronic acid to form a C-C bond.Coupling of a bromo-4-vinylpyrimidine with an arylboronic acid. researchgate.netrsc.org researchgate.netrsc.org
Heck CouplingPalladium-catalyzed reaction of a halo-pyrimidine with an alkene to form a new vinyl-substituted pyrimidine.Reaction of an iodo-4-vinylpyrimidine with an acrylate (B77674). rsc.org rsc.org

Mechanistic Investigations through Kinetic Studies and Isotope Effects for this compound Reactions

Understanding the mechanisms of reactions involving this compound is accomplished through detailed kinetic analyses and the study of kinetic isotope effects (KIEs). These investigations provide insights into reaction rates, transition states, and the sequence of bond-forming and bond-breaking events.

Kinetic Studies: Kinetic studies measure how reaction rates change in response to variations in concentration, temperature, or catalysts. In the context of this compound and its analogs, kinetic studies have been instrumental in understanding polymerization processes. The nitroxide-mediated radical polymerization of 4-vinylpyridine, for instance, has been shown to proceed in a pseudo-living manner. cmu.edu Kinetic analysis revealed that the molecular weight of the resulting polymer increases linearly with monomer conversion, and the polymerization rate is surprisingly not influenced by the initial concentration of the TEMPO nitroxide radical. cmu.edu

In electrochemical applications, kinetic measurements have shed light on the catalytic reduction of CO₂ by poly(4-vinylpyridine) films. rsc.org Cyclic voltammetry and chronoamperometry show that the catalytic current density increases with the thickness of the polymer film, which is attributed to a higher concentration of active pyridinium sites. rsc.org Conversely, electrochemical impedance spectroscopy indicates that charge transfer becomes restricted if the film is too thick, as this slows the protonation of pyridine groups near the electrode surface. rsc.org

Kinetic Isotope Effects (KIE): The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to that of its counterpart with a heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org A primary KIE (typically > 2) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. nih.govlibretexts.org A secondary KIE (usually closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org

While specific KIE studies focused solely on this compound are not detailed in the provided search results, the principles are widely applied to similar systems. For example, mechanistic investigations of a photochemical [2+2]-cycloaddition involving acyclic 2-vinylpyridines (a constitutional isomer of this compound) utilized mechanistic probes to understand stereocontrol. nih.gov The study found that 4-vinylpyridine was also reactive under these conditions, which merge chiral Brønsted acid catalysis with energy transfer photocatalysis. nih.gov The proposed mechanism involves the preorganization of substrates within a chiral ternary complex, which allows the reaction to proceed with high stereocontrol despite an uncontrolled sensitization event. nih.gov The application of deuterium (B1214612) labeling (a KIE study) in such a system could precisely determine the extent of C-H bond involvement in the transition state.

Reaction/ProcessMechanistic ToolKey FindingReference
Radical Polymerization of 4-VinylpyridineKinetic AnalysisProceeds via a pseudo-living mechanism; molecular weight is controllable, and the rate is independent of nitroxide initiator concentration. cmu.edu cmu.edu
Electrochemical CO₂ ReductionElectrochemical Kinetics (CV, EIS)The mechanism involves pyridinium groups as active sites; reaction rate is limited by charge transfer and protonation, dependent on polymer film thickness. rsc.org rsc.org
Photochemical [2+2]-CycloadditionMechanistic Probes, Catalyst ScreeningA mechanism involving a chiral ternary complex enables stereocontrol. This compound is a reactive substrate in this transformation. nih.gov nih.gov
General Reaction MechanismsKinetic Isotope Effect (KIE)Replacing H with D (kH/kD) can distinguish between primary and secondary effects, revealing whether a C-H bond is broken in the rate-determining step. wikipedia.orgnih.govlibretexts.org wikipedia.orgnih.govlibretexts.org

Information regarding the chemical compound this compound is not available in the public domain.

Following a comprehensive search for scientific literature concerning the polymerization and materials research of the chemical compound This compound , it has been determined that there is a significant lack of available data to construct the requested article.

The search results consistently yielded information on a different, more common compound, 4-vinylpyridine . These two compounds are structurally distinct, with a pyridine ring containing one nitrogen atom and a pyrimidine ring containing two. This structural difference is critical and imparts distinct chemical and polymerization characteristics. Therefore, data for 4-vinylpyridine cannot be used as a substitute for this compound.

While a single reference titled "Monomer Synthesis. X.1 The Preparation and Polymerization of this compound and 2-N,N-Dimethylamino-4-vinylpyrimidine" was identified, access to the detailed experimental findings and characterization data within this publication is not available. acs.org This indicates that while the polymerization of this compound has been a subject of scientific investigation, the specific, in-depth information required to populate the detailed outline provided in the prompt is not present in the accessible public domain.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article on the "Polymerization Science and Materials Research of this compound" that adheres to the requested structure and content requirements. Any attempt to do so would result in an article lacking the necessary scientific depth and detail or would require speculative and unverified information.

Polymerization Science and Materials Research of 4 Vinylpyrimidine

Post-Polymerization Modification of Poly(this compound)

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers by altering a pre-existing polymer backbone. researchgate.net This approach allows for the introduction of a wide variety of functional groups that may not be compatible with the initial polymerization conditions. For poly(this compound) and its analog poly(4-vinylpyridine), the nucleophilic nitrogen atoms on the heterocyclic ring serve as highly reactive sites for these modifications.

One of the most common PPM techniques is quaternization . This reaction involves the alkylation of the nitrogen atom in the pyrimidine (B1678525) ring, converting the neutral polymer into a cationic polyelectrolyte. acs.orgdoi.org The process is typically achieved by reacting the polymer with alkyl halides (e.g., octyl bromide, dodecyl bromide). tandfonline.com The degree of quaternization can be controlled by adjusting reaction time, temperature, and the stoichiometry of the alkylating agent, allowing for fine-tuning of the polymer's properties. acs.org This modification significantly alters the polymer's solubility, making it water-soluble, and imparts properties such as antibacterial activity. clarkson.edu For instance, quaternized P4VP has been shown to be effective against bacteria like Staphylococcus aureus. clarkson.edu

Beyond simple alkylation, the pyrimidine ring can be modified to introduce more complex functionalities. For example, copolymers of 4-vinylpyridine (B31050) have been modified with 1,4-butanesultone to introduce sulfobetaine (B10348) moieties, creating a new ionic polymer with specific electrochemical properties. tandfonline.comtandfonline.com Similarly, azobenzonitrile groups have been attached to a poly(4-vinylpyridine-co-styrene) backbone to create materials with electro-optical activity. nih.govingentaconnect.com These modifications highlight the versatility of the vinyl-heterocycle structure in creating tailored functional materials.

Another approach involves the modification of block copolymers containing a poly(this compound) segment. For example, triblock terpolymers of polystyrene-b-poly(4-vinylpyridine)-b-poly(solketal methacrylate) have been synthesized, where the third block can be hydrolyzed to poly(glyceryl methacrylate), introducing highly functional and hydrophilic domains with two hydroxyl groups per repeating unit available for further modification. mdpi.com

Supramolecular Assembly Involving Poly(this compound)

Supramolecular assembly relies on non-covalent interactions to build well-defined, higher-order structures. Poly(this compound) and its P4VP analog are excellent candidates for this bottom-up approach due to the ability of the pyrimidine/pyridine (B92270) ring to act as a hydrogen bond acceptor or a ligand for metal coordination. mdpi.comrsc.org

Hydrogen Bonding: The nitrogen atom on the pyrimidine ring can form strong hydrogen bonds with donor molecules, such as phenols or carboxylic acids. researchgate.net This interaction is the driving force for the self-assembly of block copolymers containing a P4VP block when blended with small molecules. For example, when polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) is mixed with molecules like 2-hydroxy-6-naphthoic acid (HNA) or 3,4,5-tris(hexadecyloxy)benzoic acid (THBA), the small molecules selectively associate with the P4VP block. mdpi.comacs.org This association effectively increases the volume fraction of the P4VP-containing domain, leading to morphological transitions. ntu.edu.tw Depending on the block ratios and the amount of the added molecule, various nanostructures can be formed, including spheres, cylinders, gyroids, and lamellae. rsc.orgacs.org Studies comparing P4VP and poly(2-vinylpyridine) (P2VP) have shown that the nitrogen in the 4-position is more accessible and forms stronger hydrogen bonds, leading to more ordered structures compared to the sterically hindered nitrogen in P2VP. rsc.orgresearchgate.net

Metal-Ligand Coordination: The lone pair of electrons on the nitrogen atom of the pyrimidine ring allows it to act as a strong ligand, coordinating with a variety of transition metal ions like Au³⁺, Cu²⁺, Ru²⁺, and Ag⁺. mdpi.comacs.org This coordination can be used to form polymer-metal complexes and drive supramolecular assembly. researchgate.net In block copolymers like PS-b-P4VP, the addition of metal salts leads to the selective swelling of the P4VP domain due to the formation of coordination complexes. acs.org The strength of this association influences the final morphology, with strongly coordinating ions like Au³⁺ causing a more significant change in the effective volume of the P4VP block than weakly coordinating ions like Ag⁺. acs.org These polymer-metal hybrids have applications in catalysis and the fabrication of nanostructured materials. mdpi.comrsc.org

Self-Healing Polymers Incorporating this compound Units

Self-healing polymers are smart materials capable of autonomously repairing damage, thereby extending their lifespan and improving reliability. espublisher.com The incorporation of this compound or 4-vinylpyridine units into polymer networks is a promising strategy for designing self-healing materials, primarily through the introduction of reversible, non-covalent bonds.

The healing mechanism often relies on dynamic supramolecular interactions. nih.gov For instance, robust and self-healable nanocomposite hydrogels have been created by grafting poly(4-vinylpyridine) (P4VP) onto the surface of silica (B1680970) nanoparticles. acs.org These P4VP-functionalized nanoparticles are then embedded within an anionic polymer matrix like poly(acrylic acid) (PAA). The self-healing capability arises from the reversible electrostatic interactions between the cationic P4VP (which becomes protonated in the hydrogel) and the anionic PAA matrix. When the material is damaged, these ionic bonds can reform across the fractured interface, restoring the cross-linked network and healing the material. Research has shown that the healing efficiency of such hydrogels can be significant, with one study reporting a recovery of 77.78% of tensile strength after 12 hours of healing time. acs.org

Another approach involves using metal-ligand coordination as the reversible cross-linking mechanism. Blends of a polymer containing metal ions, such as zinc-neutralized carboxyl-terminated polybutadiene, with a copolymer containing 4-vinylpyridine units (e.g., poly(styrene-co-4-vinylpyridine)) can form a physically cross-linked network. researchgate.net The coordination bonds between the pyridine units and the metal ions are dynamic; they can break and reform, allowing the material to flow and mend when damaged, often aided by a stimulus like heat. This type of system can also exhibit shape memory effects, which help to bring cracked surfaces into close contact to facilitate the healing process. researchgate.net

Advanced Analytical Methodologies for 4 Vinylpyrimidine Detection and Quantification

Chromatographic Techniques for Separation and Analysis of 4-Vinylpyrimidine

Chromatography is a cornerstone of separation science, and its various forms are well-suited for the analysis of this compound. jackwestin.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. jackwestin.comsolubilityofthings.com

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds in a liquid mobile phase. mdpi.com For this compound, a reversed-phase (RP-HPLC) method would be a primary approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. agronomysociety.org.nz

Method development for this compound would involve the optimization of several key parameters to achieve a good peak shape, resolution, and a short analysis time. This includes selecting an appropriate column (e.g., C18 or C8), mobile phase composition (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol), and a suitable detector. nih.govcanada.ca The pyrimidine (B1678525) ring and the vinyl group in this compound are chromophores, making UV detection a suitable choice. numberanalytics.comlibretexts.org The detection wavelength would be set at the maximum absorbance of the compound to ensure high sensitivity. mdpi.com For related pyrimidine derivatives, detection wavelengths are often in the range of 210-295 nm. nih.gov

Table 1: Illustrative Parameters for a Potential RP-HPLC Method for this compound Analysis

ParameterExample ConditionRationale/Reference
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Commonly used for separating a wide range of organic molecules. nih.gov
Mobile Phase Acetonitrile:Water (gradient or isocratic)A common mobile phase for RP-HPLC, its ratio can be adjusted for optimal separation. northeastfc.uk
pH Modifier Formic Acid or Phosphoric AcidFor Mass-Spec (MS) compatible applications, formic acid is preferred. sielc.com
Flow Rate 1.0 mL/minA typical flow rate for standard analytical HPLC columns. northeastfc.uk
Detection UV at λmax (e.g., ~250-270 nm)Pyrimidine derivatives absorb UV light, allowing for sensitive detection. numberanalytics.comrsc.org
Injection Vol. 10-20 µLStandard injection volume for analytical HPLC. mdpi.com
Temperature Ambient or controlled (e.g., 30 °C)Temperature control can improve reproducibility. solubilityofthings.com

This table is illustrative and based on methods for structurally similar compounds, as specific validated methods for this compound are not extensively documented.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. dntb.gov.ua It is suitable for volatile and thermally stable compounds. mdpi.com Given that this compound is a relatively small molecule, it is expected to be amenable to GC analysis.

For compounds that may have issues with volatility or thermal stability, or to improve chromatographic behavior, a derivatization step is often employed. mdpi.com This involves a chemical reaction to modify the analyte into a more suitable form for GC-MS analysis. northeastfc.uk For this compound, derivatization of the nitrogen atoms in the pyrimidine ring could be considered to enhance its analytical properties.

GC-MS analysis provides not only quantitative data but also qualitative information through the mass spectrum of the compound, which serves as a molecular "fingerprint" and can be used for structural confirmation. dntb.gov.ua The analysis of nitrogen-containing compounds like pyridine (B92270) derivatives in complex matrices such as tobacco smoke has been successfully demonstrated using GC-MS. coresta.org

Table 2: Potential GC-MS Parameters for this compound Analysis

ParameterExample ConditionRationale/Reference
Column Capillary (e.g., DB-5ms, HP-5ms)A non-polar or medium-polarity column is a good starting point for many organic compounds.
Carrier Gas Helium or HydrogenInert gases used to carry the sample through the column. dntb.gov.ua
Injector Temp. 250 °CMust be high enough to ensure complete volatilization of the sample. canada.ca
Oven Program Temperature gradient (e.g., 70°C hold, then ramp)A programmed temperature increase allows for the separation of compounds with different boiling points. canada.ca
Ionization Mode Electron Ionization (EI)A common and robust ionization technique that provides reproducible mass spectra. mdpi.com
MS Scan Mode Full Scan or Selected Ion Monitoring (SIM)Full scan for identification, SIM for high-sensitivity quantification. mdpi.com

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It is particularly useful for the analysis of charged molecules and can be applied to a wide range of analytes, including pyrimidine derivatives. nih.govnih.gov

For the analysis of this compound, which is a weakly basic compound, a low pH buffer system would be required to ensure the compound is protonated and carries a positive charge. The separation can be optimized by adjusting the buffer composition, pH, and applied voltage. researchgate.net CE methods have been successfully developed for the diagnosis of inborn errors of pyrimidine metabolism by analyzing various pyrimidine derivatives in urine. nih.govscispace.com These methods demonstrate the high separation efficiency and short analysis times achievable with CE. scispace.com

Table 3: General Conditions for Capillary Zone Electrophoresis (CZE) of Pyrimidine Derivatives

ParameterExample ConditionRationale/Reference
Capillary Fused-silica, uncoatedStandard capillary for many CE applications. nih.gov
Background Electrolyte (BGE) Phosphate or Borate bufferThe choice of buffer and its pH is critical for achieving separation. nih.govresearchgate.net
pH Acidic (e.g., 2.5-4.5) or Alkaline (e.g., 8-9.6)pH determines the charge state of the analyte and the electroosmotic flow. researchgate.netscispace.com
Voltage 10-30 kVHigher voltage generally leads to faster separations but can generate more Joule heating. scispace.com
Detection UV at a specific wavelength (e.g., 214 nm or 254 nm)UV detection is common in CE for compounds with chromophores. researchgate.net
Temperature Controlled, e.g., 20-35 °CTemperature affects viscosity and electrophoretic mobility, so control is important for reproducibility. researchgate.netscispace.com

This table is based on established CE methods for pyrimidine derivatives, providing a framework for developing a method for this compound.

Spectrophotometric Methods for Quantitative Determination of this compound

UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical technique that can be used for the quantitative analysis of compounds that absorb light in the UV-Vis region. sci-hub.setechnologynetworks.com The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. upi.edu

This compound contains both a pyrimidine ring and a vinyl group, both of which are chromophores that absorb UV radiation. numberanalytics.com Therefore, a quantitative method based on its UV absorbance can be developed. The first step in method development would be to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of this compound across the UV spectrum. libretexts.org A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. libretexts.org The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 4: Key Parameters for a Quantitative UV-Vis Spectrophotometric Method

ParameterDescriptionRationale/Reference
Solvent A solvent that does not absorb at the λmax of the analyte (e.g., ethanol, methanol, water).The solvent should be transparent in the wavelength range of interest to avoid interference. upi.edu
Wavelength (λmax) The wavelength at which the compound shows maximum absorbance.Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. libretexts.org
Calibration Curve A plot of absorbance vs. concentration for a series of standard solutions.Used to establish the relationship between absorbance and concentration for quantitative analysis. libretexts.org
Linear Range The concentration range over which the Beer-Lambert law is obeyed.The method is only accurate within this range.
Molar Absorptivity (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.A fundamental property of the compound under specific conditions. upi.edu

This table outlines the necessary parameters for a UV-Vis spectrophotometric method. The specific λmax and molar absorptivity for this compound would need to be experimentally determined.

Electrochemical Sensing Strategies for this compound

Electrochemical methods offer a highly sensitive and selective approach for the detection of electroactive compounds. google.com Pyrimidine and its derivatives are known to be electrochemically active, meaning they can be oxidized or reduced at an electrode surface. nih.gov This property can be exploited for the development of an electrochemical sensor for this compound.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly used. google.com An electrochemical sensor typically consists of a working electrode, a reference electrode, and a counter electrode. The working electrode is where the electrochemical reaction of the analyte takes place. To enhance sensitivity and selectivity, the surface of the working electrode can be modified with various materials, such as nanoparticles or polymers. For instance, polymers like poly(4-vinylpyridine) have been used to modify electrodes for the determination of various analytes. nih.govacs.org

The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material, modifying its surface if necessary, and optimizing experimental parameters such as the supporting electrolyte, pH, and voltammetric scan parameters.

Table 5: Components and Parameters for an Electrochemical Sensor for this compound

Component/ParameterExampleRationale/Reference
Working Electrode Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE)Common and versatile electrode materials for electrochemical analysis.
Electrode Modifier Graphene, Carbon Nanotubes, Metal Nanoparticles, Conducting PolymersTo enhance the electrode's surface area, conductivity, and catalytic activity. researchgate.net
Supporting Electrolyte Phosphate buffer, Britton-Robinson bufferProvides a conductive medium and controls the pH of the solution.
Technique Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV)These techniques offer higher sensitivity compared to cyclic voltammetry for quantitative analysis.
Potential Range Determined by CVThe potential window is scanned to find the oxidation or reduction peak of the analyte.
Detection Limit Dependent on the specific sensor design and parameters.A key performance characteristic indicating the lowest concentration that can be reliably detected.

This table provides a general framework for the design of an electrochemical sensor for this compound, based on methods for related compounds.

Hyphenated Chromatographic-Spectroscopic Techniques for Complex this compound Mixture Analysis

For the analysis of this compound in complex mixtures, such as biological or environmental samples, a single analytical technique may not provide sufficient selectivity and sensitivity. In such cases, hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable. spectrabase.com

The most powerful of these is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govplos.org This technique combines the high separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation on the HPLC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and then detected by the mass spectrometer. In MS/MS, a specific parent ion corresponding to the analyte is selected and fragmented, and the resulting daughter ions are monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, even in complex matrices. plos.org

The development of an LC-MS/MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection parameters, including the selection of precursor and product ions and the optimization of collision energy.

Applications of 4 Vinylpyrimidine in Advanced Materials and Chemical Synthesis

4-Vinylpyrimidine as a Versatile Building Block in Heterocyclic Synthesis

This compound serves as a key starting material for the synthesis of a variety of functionalized heterocyclic compounds. Its vinyl group is susceptible to a range of chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex ring systems.

One of the primary reactions utilized is the Michael or conjugate addition to the vinyl group. thieme-connect.com This reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the reaction of 2-chloro-4-vinylpyrimidine with sodium methoxide (B1231860) in toluene (B28343) results in the formation of a conjugate addition product, demonstrating the utility of this compound in creating functionalized pyrimidine (B1678525) derivatives. thieme-connect.com

Furthermore, polymers derived from vinylpyridines have been employed as catalysts in heterocyclic synthesis. For example, a biopolymeric basic catalyst based on vinylpyridine has been used in 1,3-dipolar cycloaddition reactions to synthesize a series of novel thiazole-based heterocycles. ijirct.org The use of such polymeric catalysts is often touted for its environmental benefits. ijirct.org

The reactivity of the vinyl group also allows for its participation in cycloaddition reactions, further expanding its synthetic utility. These reactions can lead to the formation of various fused and polycyclic heterocyclic systems. The specific products obtained are dependent on the reaction partners and conditions employed.

The synthesis of warfarin (B611796) analogs has been achieved through the Michael addition of 4-hydroxycoumarins to vinyl-substituted N-heterocycles, including derivatives of this compound. rsc.org This methodology provides a convenient route to novel heterocyclic compounds with potential biological activities. rsc.org

Precursors for Complex Chemical Scaffolds and Advanced Synthetic Targets

The ability of this compound to undergo various chemical transformations makes it a valuable precursor for the synthesis of complex chemical scaffolds and advanced synthetic targets. The pyrimidine core is a common motif in many biologically active molecules, and the vinyl group provides a handle for further molecular elaboration.

For example, the conjugate addition of various nucleophiles to the vinyl group of this compound can introduce side chains that can then be further modified. This approach has been used to synthesize a variety of substituted pyrimidines. Enamines have been shown to be effective nucleophiles in conjugate additions with vinyl-substituted pyridines, leading to the formation of cyclohexanone (B45756) derivatives after hydrolysis. thieme-connect.com This strategy can be extended to this compound to create complex carbocyclic systems attached to the pyrimidine ring.

The synthesis of warfarin analogs from vinyl-substituted N-heterocycles and 4-hydroxycoumarins highlights the role of these building blocks in accessing complex, biologically relevant scaffolds. rsc.org By starting with this compound, it is possible to generate a library of pyrimidine-containing warfarin analogs for further investigation.

Ligand Design in Coordination Chemistry Utilizing this compound

The nitrogen atoms in the pyrimidine ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property is extensively utilized in the design of ligands for coordination chemistry. Polymers of 4-vinylpyridine (B31050), known as poly(4-vinylpyridine) (P4VP), and its derivatives are particularly common as polymeric ligands.

The coordination of various metal ions to P4VP has been widely studied. For instance, metal complexes have been synthesized using copolymers of radiation-grafted poly-4-vinylpyridine with salts of iron, cobalt, vanadium, molybdenum, and tungsten. expresspolymlett.com The amount of metal ion introduced depends on the degree of grafting of this compound. expresspolymlett.com

The coordination of ruthenium complexes to P4VP has also been explored. The formation of coordination complexes between the nitrogen lone pair on poly(4-vinylpyridine) and the metal center in dichlorotricarbonylruthenium(II) has been described. kpi.ua These complexes can exhibit enhanced glass transition temperatures compared to the neat polymer. kpi.ua Ruthenium phthalocyanine (B1677752) has also been complexed with P4VP to improve its processability for applications in organic electronics. rsc.org

Furthermore, poly(4-vinylpyridine-N-oxide), a derivative of P4VP, has been used as a ligand to synthesize complexes with Group IV metal tetrachlorides and organotin(IV) chlorides. tandfonline.com The coordination occurs through the N-oxide group, as indicated by a decrease in the νN-O frequency in the infrared spectra of the complexes. tandfonline.com

The interaction of transition metal ions like nickel and manganese with P4VP has also been investigated, with studies showing cooperative binding of the metal ion to the polymer chain. chalcogen.ro The coordination process between P4VP and copper(II) ions has been shown to depend on the polymer concentration, with intramolecular coordination occurring in dilute solutions and intermolecular coordination leading to crosslinking in semi-dilute solutions. ccspublishing.org.cn

Metal Ion/ComplexPolymer LigandApplication/Finding
FeCl3·6H2O, CoCl2·6H2O, VOSO4·5H2O, Na2MoO4·2H2O, Na2WO4·2H2ORadiation grafted poly-4-vinylpyridineFormation of polymer-metal complexes with varying metal content. expresspolymlett.com
Dichlorotricarbonylruthenium(II)Poly(4-vinylpyridine)Formation of coordination complexes with enhanced thermal stability. kpi.ua
Ruthenium phthalocyaninePoly(4-vinylpyridine)Improved solution processing for organic electronics. rsc.org
Group IV Metal Tetrachlorides, Organotin(IV) ChloridesPoly(4-vinylpyridine N-oxide)Synthesis of non-electrolyte metal complexes. tandfonline.com
NiCl2·6H2O, MnCl2·4H2OPoly-4-vinylpyridineCooperative binding of metal ions to the polymer chain. chalcogen.ro
Cu(II)Poly(4-vinylpyridine)Concentration-dependent intra- and intermolecular coordination. ccspublishing.org.cn

Role of this compound in Catalysis and Organocatalysis

Polymers derived from this compound have demonstrated significant potential as catalysts and catalyst supports in a variety of chemical reactions. The basicity of the pyridine (B92270) nitrogen allows these materials to function as basic catalysts, while their polymeric nature facilitates easy separation and recycling.

Poly(4-vinylpyridine) has been effectively used as a recyclable catalyst for the diastereoselective synthesis of syn-2-nitroalcohols. ingentaconnect.com It has also been employed as a heterogeneous basic catalyst for the synthesis of chromene and tetrahydrobenzo[b]pyran derivatives. growingscience.com

In the realm of organocatalysis, chitosan-grafted-poly(4-vinylpyridine) (Cs-PVP) copolymers have been utilized as efficient catalysts for Michael additions of active methylenes to functionally substituted alkenes. mdpi.commdpi.com This polymeric catalyst offers an alternative to traditional toxic organic bases like piperidine (B6355638) and pyridine and can be easily recovered and reused. mdpi.com

Furthermore, a beaded 4-vinylpyridine–styrene–divinylbenzene copolymer, after quaternization and anion exchange, has been shown to be a highly efficient and reusable catalyst for the cycloaddition of CO2 to epoxides to form organic carbonates. ineosopen.org Poly(4-vinylpyridine) polyHIPEs have also been used as a solid support for copper in copper-catalyzed azomethine-imine-alkyne cycloadditions. researchgate.net

A pyridine-boryl radical, generated in situ from a pyridine derivative, has been utilized in the organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes. rsc.org This demonstrates the potential of pyridine moieties, such as that in this compound, to participate in radical-mediated catalytic cycles.

Catalytic SystemReaction TypeSubstrates
Poly(4-vinylpyridine)Diastereoselective synthesissyn-2-nitroalcohols
Poly(4-vinylpyridine)One-pot four-component synthesisPyrano[2,3-c]pyrazoles
Chitosan-grafted-poly(4-vinylpyridine)Michael additionActive methylenes and functionally substituted alkenes
Quaternized 4-vinylpyridine–styrene–divinylbenzene copolymerCycloadditionEpoxides and CO2
Poly(4-vinylpyridine) polyHIPE-supported CopperCycloadditionAzomethine imines and alkynes
Pyridine-boryl radicalReductive couplingAldehydes and 1,1-diarylethylenes

Functional Monomers for Smart Materials and Responsive Polymers

This compound is a valuable functional monomer for the creation of "smart" materials and responsive polymers that can change their properties in response to external stimuli such as pH, temperature, or light. polysciences.com The pyridine group in the polymer chain can be protonated or deprotonated depending on the pH, leading to changes in polymer conformation, solubility, and swelling behavior. polysciences.com

Polymers containing this compound are known to be pH-responsive. eares.org For example, deproteinized natural rubber grafted with 4-vinylpyridine exhibits pH-responsive swelling behavior, becoming swollen under acidic conditions. eares.org Copolymers of N-vinylcaprolactam and 4-vinylpyridine are sensitive to both temperature and pH, making them suitable for drug delivery systems that release their payload under specific environmental conditions. sigmaaldrich.com

The incorporation of 4-vinylpyridine into core-shell particles has led to the development of mechanochromic opal films. acs.org These films change color in response to mechanical deformation or changes in pH due to the swelling and deswelling of the polymer shells containing 4-vinylpyridine. acs.org

Furthermore, 4-vinylpyridine is a key monomer in the synthesis of molecularly imprinted polymers (MIPs). taylorandfrancis.com These polymers are designed to have high selectivity and adsorption capacity for specific target molecules, with applications in areas such as drug delivery.

Polymer SystemStimulusApplication
Deproteinized natural rubber grafted with 4-vinylpyridinepHpH-responsive materials
N-vinylcaprolactam-co-4-vinylpyridineTemperature and pHDrug delivery systems
Polystyrene core with poly(4-vinylpyridine) shellMechanical deformation, pHMechanochromic opal films
Molecularly Imprinted Polymers with 4-vinylpyridineTarget molecule bindingSelective adsorption, drug delivery

Applications in Non-Biological Sensing Platforms

The unique properties of this compound and its polymers make them suitable for use in a variety of non-biological sensing platforms. The ability of the pyridine nitrogen to interact with other molecules and ions, combined with the processability of the polymers, allows for the fabrication of sensitive and selective sensors.

A notable example is the development of a nanoscale sensing concept for the detection of nitroaromatic explosives. researchgate.net In this design, poly(4-vinylpyridine) is deposited inside microfabricated trenches. The swelling of the polymer upon exposure to nitroaromatic vapors closes an electrical circuit, providing a detectable signal. researchgate.net

Another significant application is in the development of a voltammetric sensor for chemical toxicity. nih.govacs.org This sensor utilizes a redox polymer, [Ru(bpy)2poly(4-vinylpyridine)10Cl)]Cl, as a catalyst to detect DNA damage caused by methylating agents and epoxides. nih.govacs.org The sensor is self-contained and reagentless, offering a promising tool for in vitro toxicity screening. nih.govacs.org

Polymers containing 4-vinylpyridine have also been used in membranes for electrochemical sensors, such as amperometric biosensors. google.com These membranes can regulate the flux of an analyte to the measurement electrode, thereby improving the sensor's performance over a wide range of analyte concentrations. google.com

Photoactive and Optoelectronic Materials Incorporating this compound

The incorporation of this compound into polymers can impart interesting photoactive and optoelectronic properties. The pyridine ring can influence the electronic structure of the material, affecting its ability to absorb and emit light, as well as its electrical conductivity.

Composites of poly(4-vinylpyridine) with metal oxides such as TiO2 and ZnO have been investigated for their photocatalytic activity. nih.gov These materials have shown potential in the degradation of organic pollutants like methyl orange under light irradiation. The presence of the semiconductor reduces the bandgap of the composite, increasing its capacity to absorb UVA light. nih.gov

The optical properties of quaternized derivatives of poly(4-vinylpyridine) have also been studied. mdpi.comresearchgate.net The degree of quaternization has been shown to affect the optical band gap of the polymers. mdpi.comresearchgate.net

Furthermore, 3'-Chloro-4-stilbazole, which can be synthesized from 4-vinylpyridine, is a fluorescent compound that has been explored for its optoelectronic properties. ontosight.ai Its fluorescence and ability to form crystals with unique optical characteristics make it a candidate for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. ontosight.ai Poly(4-vinylpyridine) has also been incorporated into the active layers of organic solar cells to enhance their power conversion efficiency.

MaterialProperty/ApplicationFinding
Poly(4-vinylpyridine)-ZnO compositePhotocatalysisDegradation of methyl orange under UVA light. nih.gov
Quaternized poly(4-vinylpyridine)Optical propertiesTunable optical band gap with degree of quaternization. mdpi.comresearchgate.net
3'-Chloro-4-stilbazoleOptoelectronicsPotential for use in OLEDs and fluorescent probes. ontosight.ai
Poly(4-vinylpyridine)Organic solar cellsEnhancement of power conversion efficiency.

Development of Novel Polymer Electrolytes Using Poly(this compound)

The exploration of poly(this compound) and its derivatives in the realm of polymer electrolytes is a burgeoning field of research, driven by the quest for safer, more efficient, and mechanically robust solid-state ionic conductors for various electrochemical devices. These materials are being investigated for their potential in applications such as high-temperature proton exchange membrane fuel cells (PEMFCs), and solid-state batteries. acs.orginnovativepolymersgroup.commdpi.com The inherent properties of the pyridine group within the polymer structure make it a versatile platform for creating advanced electrolytes. acs.orgresearchgate.net

Research has focused on several key strategies to develop novel polymer electrolytes based on poly(this compound). One significant approach involves the formation of polyelectrolytes through the acidification or quaternization of the pyridine nitrogen. researchgate.netmdpi.com This modification introduces charged sites along the polymer backbone, transforming the material into an intrinsic ionic conductor, which eliminates the need for external salts. researchgate.netias.ac.in

Another promising avenue is the synthesis of block copolymers, where poly(this compound) is combined with other polymer blocks possessing desirable properties, such as poly(ethylene oxide) (PEO) for ion transport or mechanically robust segments for structural integrity. mdpi.commetu.edu.tr Furthermore, the creation of semi-interpenetrating polymer networks (semi-IPNs) enhances the dimensional and mechanical stability of the resulting electrolyte membranes. acs.org

Detailed Research Findings

Recent studies have yielded significant insights into the performance of poly(this compound)-based polymer electrolytes.

Ionic Conductivity and Influencing Factors:

The ionic conductivity of poly(this compound)-based electrolytes is a critical performance metric. Research has demonstrated that the conductivity can be significantly enhanced through various chemical modifications. For instance, the acidification of poly(4-vinylpyridine) (P-4VP) with hydrochloric acid (HCl) to form poly(4-vinyl pyridinium) chloride (P-4VP-HCl) leads to a dramatic increase in ionic conductivity. researchgate.net Similarly, the formation of a hydroiodide salt of P-4VP also results in a substantial improvement in conductivity. ias.ac.in

Copolymerization has been explored as a method to further enhance conductivity by increasing the amorphous nature of the polymer and lowering its glass transition temperature (Tg). ias.ac.in By copolymerizing 4-vinylpyridine with butyl methacrylate (B99206) (BuMA) or butyl acrylate (B77674) (BuA), researchers have successfully increased the room temperature conductivity by several orders of magnitude compared to the homopolymer salt. ias.ac.in The introduction of these comonomers acts as an internal plasticizer, enhancing the chain flexibility of the polymer. ias.ac.in

In a different approach, ABA triblock copolymers of poly(4-vinylpyridine) propane-1-sulfonate (PVPS) and poly(ethylene oxide) (PEO), specifically PVPS-b-PEO-b-PVPS, have been synthesized and doped with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to create solid polymer electrolytes. mdpi.com These materials exhibit both high modulus and high ionic conductivity, attributed to the physical crosslinking provided by the PVPS blocks and their ability to assist in the dissociation of Li+ ions. mdpi.com The ionic conductivity of these hybrids was found to be dependent on the doping ratio and the length of the PVPS block. mdpi.com

A study on semi-interpenetrating networks of poly(4-vinylpyridine) with poly(vinyl chloride) as a supporting material and poly(vinyl benzyl (B1604629) chloride) as a cross-linker, doped with phosphoric acid, yielded a good conductivity of 45.8 mS cm⁻¹ at 160 °C. acs.org This demonstrates the potential of these materials for high-temperature fuel cell applications. acs.org

Interactive Data Table: Ionic Conductivity of Poly(this compound)-Based Electrolytes

Polymer SystemDopant/ModificationIonic Conductivity (S/cm)Temperature (°C)Reference
Poly(4-vinyl pyridinium) chloride (P-4VP-HCl)HCl acidification10⁻⁵ to 10⁻⁶30-90 researchgate.net
HI salt of P(4-VP-co-BuMA)HI acidification~10⁻³ to 10⁻⁴ fold increase vs copolymerRoom Temp ias.ac.in
PVPS-b-PEO-b-PVPS/LiTFSILiTFSIComparable to or higher than PEO/LiTFSINot Specified mdpi.com
10% CL-PP (semi-IPN)Phosphoric Acid4.58 x 10⁻²160 acs.org

Mechanical and Thermal Properties:

The mechanical strength and thermal stability of polymer electrolytes are crucial for their practical application in devices. The semi-interpenetrating network approach has been shown to significantly improve both the dimensional and mechanical stability of poly(4-vinylpyridine)-based membranes. acs.org For instance, the optimized semi-IPN membrane mentioned earlier exhibited a high mechanical strength of 10.3 MPa at room temperature. acs.org

In the case of PVPS-b-PEO-b-PVPS triblock copolymers, the storage modulus (G') was found to be significantly higher than that of PEO/LiTFSI hybrids. mdpi.com This enhancement in mechanical properties is due to the physical crosslinking provided by the PVPS domains. mdpi.com The thermal properties, including melting temperature and glass transition temperature, were influenced by both the PVPS fraction and the doping ratio. mdpi.com

Copolymerization with butyl methacrylate has also been shown to influence the thermal stability of poly(4-vinylpyridine). ias.ac.in Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are typically employed to characterize these properties. ias.ac.in

Interactive Data Table: Mechanical Properties of Poly(this compound)-Based Electrolytes

Polymer SystemPropertyValueReference
10% CL-PP (semi-IPN)Mechanical Strength10.3 MPa acs.org
PVPS₇.₄-b-PEO₂₁₀-b-PVPS₇.₄/LiTFSI (r = 1/6)Storage Modulus (G')3 x 10⁵ Pa mdpi.com

Emerging Research Paradigms and Future Perspectives for 4 Vinylpyrimidine

Integration of Artificial Intelligence and Robotics in 4-Vinylpyrimidine Synthesis and Discovery

In the context of this compound, AI can be used to:

Predict Reactivity: ML models trained on large datasets of heterocyclic reactions can predict the reactivity of the vinyl group and the pyrimidine (B1678525) ring under various conditions. acs.orgnumberanalytics.com

Design Synthesis Routes: Retrosynthesis AI can propose viable and efficient synthetic routes to complex this compound-based molecules, compatible with automated robotic platforms. numberanalytics.comiktos.ai

Accelerate Discovery: By combining generative AI for designing novel molecules with robotic synthesis and high-throughput screening, the discovery of new this compound-based materials for applications in pharmaceuticals or materials science can be drastically accelerated. numberanalytics.comiktos.ai

The integration of these technologies promises to reduce the time and cost of research and development, enabling a faster transition from in silico design to in vitro validation and production. iktos.ai

Table 9.1.1: AI and Robotic Approaches in Heterocyclic Chemistry

Technology/Approach Application in this compound Research Potential Benefits
Machine Learning (ML) Models Predict reaction outcomes, optimize synthesis conditions, and identify novel synthetic routes. numberanalytics.comnumberanalytics.com Increased efficiency, reduced time for discovery, discovery of non-obvious reaction parameters. htworld.co.uknih.gov
Autonomous Synthesis Robots High-throughput screening of reaction conditions for polymerization and functionalization. numberanalytics.comliverpool.ac.uk Accelerated optimization (weeks vs. months), around-the-clock operation, direct scalability. uva.nlsciencedaily.com
Generative AI In silico design of novel this compound derivatives with desired properties. iktos.ai Fast exploration of vast chemical space, targeted design of functional molecules.

Sustainable and Circular Economy Approaches for this compound Life Cycle

The chemical industry is increasingly adopting principles of green chemistry and the circular economy to minimize its environmental impact. benthamdirect.comeuropa.eu For this compound, this involves a holistic approach to its entire life cycle, from synthesis to end-of-life management.

Green Synthesis: The synthesis of pyrimidine derivatives is moving away from harsh reagents and conditions. mdpi.com Green chemistry approaches focus on using environmentally benign solvents like water or ethanol, employing natural catalysts, and utilizing energy-efficient methods such as solvent-free mechanical grinding. mdpi.comjmaterenvironsci.compjoes.com These methods not only reduce toxic waste but can also lead to higher yields and simpler work-up procedures. mdpi.comresearchgate.net Applying these principles to this compound production can significantly lower its environmental footprint.

Circular Economy: The circular economy is a model of production and consumption that aims to eliminate waste by keeping products and materials in use for as long as possible. europa.euellenmacarthurfoundation.org For polymers derived from this compound, this means designing them for durability, reuse, and recyclability from the outset. More than 80% of a product's environmental impact is determined during its design phase. europa.eu

Key strategies include:

Design for Recyclability: Developing poly(this compound)-based materials that can be efficiently depolymerized back to the monomer or chemically recycled into new valuable substances.

Waste Valorization: Exploring the use of biomass or waste streams from other industries as feedstocks for this compound synthesis.

Extending Product Life: Creating more durable polymers that extend the life cycle of the final products, thereby reducing the need for new material production. europa.eu

Adopting these strategies is crucial for achieving the EU's 2050 climate neutrality target and halting biodiversity loss by decoupling economic activity from resource extraction. efrag.orgeuropa.eu

| End-of-Life | Recycling & Reuse | Developing chemical or mechanical recycling processes to recover the monomer or convert the polymer into new materials, keeping them within the economy. europa.euellenmacarthurfoundation.org |

Multiscale Modeling and Simulation of this compound Systems

Computational modeling has become an indispensable tool for understanding complex chemical systems at multiple scales, from electronic interactions to bulk material properties. numberanalytics.comresearchgate.net For this compound, multiscale modeling provides profound insights into its polymerization behavior and the properties of the resulting polymers. This approach combines different simulation techniques, each suited for a specific length and time scale. aip.org

Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) are used to study the electronic structure, reactivity, and stability of the this compound monomer and its interactions with catalysts or other monomers. numberanalytics.comrsc.org DFT calculations can elucidate reaction mechanisms, such as those involved in calcium-catalyzed polymerization of vinylpyridine, by revealing the energetics of transition states and intermediates. acs.orgacs.org

Molecular Dynamics (MD): At a larger scale, MD simulations model the dynamic behavior of polymer chains. mdpi.com By using force fields derived from QM calculations or experimental data, MD can predict the conformation, self-assembly, and mechanical properties of poly(this compound). mdpi.commdpi.com These simulations are crucial for understanding how factors like chain length and monomer arrangement influence the final material properties.

Coarse-Graining (CG): To study large-scale phenomena like the morphology of polymer blends or nanocomposites over long timescales, coarse-grained models are employed. researchgate.netmdpi.com These models simplify the representation by grouping several atoms into a single "bead," allowing for the simulation of much larger systems than is feasible with all-atom MD. researchgate.net

This hierarchical approach allows researchers to build a comprehensive understanding, linking the chemical structure of the this compound monomer to the macroscopic performance of the final polymer system. researchgate.net

Table 9.3.1: Multiscale Modeling Techniques for this compound

Modeling Scale Technique Key Insights for this compound
Electronic/Atomic Density Functional Theory (DFT), Hartree-Fock (HF) Monomer reactivity, reaction mechanisms, interaction energies, spectroscopic properties. numberanalytics.comrsc.org
Molecular All-Atom Molecular Dynamics (MD) Polymer chain conformation, folding, self-assembly, local dynamics, binding interactions. mdpi.com

| Mesoscopic | Coarse-Grained (CG) Simulation, Kinetic Monte Carlo (kMC) | Large-scale polymer morphology, phase separation dynamics, diffusion properties in membranes. aip.orgacs.org |

Advanced Spectroscopic Probes for in situ Reaction Monitoring of this compound Chemistry

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters (CPPs). mt.com For the polymerization of this compound, advanced spectroscopic probes are central to PAT, enabling in-situ monitoring and control, which leads to improved product quality, consistency, and safety. mt.comcontinuaps.com

Real-time, inline spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for monitoring polymerization reactions. mt.com These methods provide continuous data on the concentration of key chemical species, including the monomer and the growing polymer. mt.comspectroscopyonline.com

Key advantages of using these probes for this compound chemistry include:

Real-Time Kinetic Data: The disappearance of the vinyl group's characteristic signal in Raman or FTIR spectra can be tracked in real time, providing precise data on reaction kinetics, initiation, and completion. mt.comspectroscopyonline.com

Elimination of Sampling Issues: In-situ probes eliminate the need for manual sampling, which can be difficult and irreproducible for viscous polymerization reactions and can introduce contaminants like air or moisture. mt.com

Enhanced Process Control: Real-time data allows for immediate adjustments to reaction parameters (e.g., temperature, dosing rate), enabling feedback control to maintain ideal conditions and ensure consistent product quality. continuaps.comspectroscopyonline.com

For example, Raman spectroscopy is highly sensitive to the change from a vinyl functional group to an alkyl group during polymerization, making it an effective tool for monitoring the conversion of this compound. spectroscopyonline.com This level of process understanding and control is essential for manufacturing high-performance materials with specific, reproducible properties. mt.com

Table 9.4.1: Spectroscopic Probes for Real-Time Monitoring of this compound Polymerization

Spectroscopic Technique Information Provided Advantages
In-situ FTIR Spectroscopy Continuous monitoring of monomer and polymer functional group concentrations. Provides rich information on reaction kinetics and mechanism. mt.com
In-situ Raman Spectroscopy Tracks conversion of vinyl groups to alkyl groups, specific to polymerization. spectroscopyonline.com Excellent for aqueous and semi-batch systems; fiber optic probes allow for flexible implementation. mt.comspectroscopyonline.com
High-Performance Liquid Chromatography (HPLC) At-line or offline analysis of product purity and impurity profiles. chromatographyonline.com Provides high-resolution separation and quantification of components. chromatographyonline.com

| Quantitative Polymerase Chain Reaction (qPCR) | Analysis of residual host-cell DNA in bioprocesses. chromatographyonline.com | Crucial for quality control in biomedical applications. chromatographyonline.com |

Exploration of Novel Reactivity Modes for this compound

The unique structure of this compound, featuring a reactive vinyl group conjugated to an electron-deficient pyrimidine ring, opens the door to a wide range of chemical transformations beyond simple polymerization. Research is actively exploring novel reactivity modes to synthesize highly functionalized pyrimidine derivatives.

Conjugate (Michael) Addition: The electron-withdrawing nature of the pyrimidine ring makes the vinyl group an excellent Michael acceptor. This allows for the conjugate addition of a wide variety of carbon, nitrogen, oxygen, and sulfur-centered nucleophiles. thieme-connect.com This reaction is a powerful method for introducing new functional groups at the β-position of the vinyl substituent, creating complex molecular scaffolds. thieme-connect.comresearchgate.net Recent work has focused on using transition-metal catalysts to facilitate these additions, including asymmetric variants to produce chiral molecules. thieme-connect.com

Cycloaddition Reactions: The vinyl group can participate in various cycloaddition reactions. For instance, when molecules of 4-vinylpyridine (B31050) are spatially aligned within the pores of a metal-organic framework (MOF), a [2+2+2] cycloaddition can be initiated by heating, leading to the formation of a cyclohexane (B81311) moiety without the need for a traditional transition metal catalyst. researchgate.net

Cross-Coupling Reactions: The pyrimidine core can be functionalized using modern cross-coupling reactions. For example, Sonogashira couplings can be used to introduce alkynyl groups, providing a versatile handle for further transformations. mdpi.com

Interstrand Crosslinking: Specifically designed derivatives of this compound have been shown to selectively react with guanine (B1146940) and thymine (B56734) in DNA strands. oup.com This crosslinking reactivity is of significant interest in the development of new anticancer agents and chemical probes for studying DNA. The reaction can be accelerated by the presence of certain metal ions like CoCl₂, NiCl₂, and ZnCl₂. oup.com

These underexplored reactivity modes offer synthetic chemists powerful new tools for the facile functionalization of 4-vinylpyrimidines, enabling the creation of novel compounds for medicinal chemistry and materials science. researchgate.netmdpi.com

Table 9.5.1: Novel Reactivity Modes for this compound

Reaction Type Description Potential Application
Conjugate Addition Nucleophilic addition to the vinyl group, often catalyzed by transition metals. thieme-connect.com Synthesis of functionalized heterocycles for drug discovery (e.g., kinase inhibitors). thieme-connect.com
[2+2+2] Cycloaddition Trimerization of the vinyl groups within a constrained environment like a MOF. researchgate.net Catalyst-free synthesis of complex cyclic structures. researchgate.net
Reductive Amination Formation of a C-N bond via reaction with an amine, starting from a pyrimidine carboxaldehyde precursor. acs.org Synthesis of potent and selective enzyme inhibitors. acs.org

| DNA/RNA Crosslinking | Selective reaction of a modified this compound with nucleobases like guanine. oup.com | Development of anticancer therapeutics and biological probes. oup.com |

Uncharted Domains in this compound Polymer Architectures

While simple linear polymers of this compound are known, the future lies in the design and synthesis of advanced polymer architectures with precisely controlled structures and tailored properties. numberanalytics.com The functional pyrimidine group offers unique opportunities for creating complex, smart, and functional materials.

Block Copolymers: By using living polymerization techniques like Atom Transfer Radical Polymerization (ATRP), block copolymers containing a poly(this compound) segment can be synthesized. numberanalytics.comnumberanalytics.com For example, a block copolymer with a hydrophilic poly(this compound) block and a hydrophobic polystyrene block could self-assemble in solution to form micelles or other nanostructures, with potential applications in drug delivery or as nanoreactors. numberanalytics.com

Star Polymers: These architectures consist of multiple polymer arms radiating from a central core. numberanalytics.com Star polymers made from this compound could exhibit unique rheological properties and a high density of functional pyrimidine groups, making them suitable for applications in coatings, adhesives, or as high-capacity metal ion chelators. numberanalytics.comrsc.org

Graft Polymers and Polymer Brushes: this compound can be grafted onto surfaces or other polymer backbones to create polymer brushes. rsc.org This surface modification can be used to alter surface properties, for example, to improve biocompatibility for biomedical devices or to create functional surfaces for catalysis or sensing. numberanalytics.comrsc.org

Crosslinked and Network Polymers: The pyrimidine ring and its potential for post-polymerization modification offer routes to create novel crosslinked materials. These could include hydrogels for controlled release applications or robust resins for ion exchange and separation processes. rsc.orgresearcher.life

The exploration of these complex architectures, enabled by advanced synthesis techniques like living polymerization and click chemistry, will unlock new applications for this compound in fields ranging from flexible electronics and energy storage to tissue engineering and regenerative medicine. numberanalytics.comnumberanalytics.com

Table 9.6.1: Potential Advanced Polymer Architectures from this compound

Polymer Architecture Description Potential Properties and Applications
Block Copolymers Covalently linked chains of different polymers (e.g., poly(this compound)-b-polystyrene). numberanalytics.com Self-assembly into nanostructures; applications in drug delivery, nanolithography, and polymer electrolytes. numberanalytics.com
Star Polymers Multiple poly(this compound) arms attached to a central core. numberanalytics.com High functional group density, unique viscosity; applications in coatings, rheology modifiers, and biomedical devices. numberanalytics.com
Graft Polymers/Brushes Poly(this compound) chains grown from a surface or another polymer backbone. rsc.org Surface modification, improved biocompatibility, functional materials for sensing and catalysis. numberanalytics.com

| Dendrimers/Hyperbranched Polymers | Highly branched, tree-like structures with a high density of terminal pyrimidine groups. | Multifunctional materials for drug delivery, catalysis, and light-harvesting systems. |

Q & A

Q. How can researchers avoid plagiarism when citing synthetic protocols for this compound?

  • Methodology :
  • Citation Tools : Use Zotero or EndNote to track adaptations of published methods (e.g., modified catalyst ratios) .
  • Originality Checks : Submit manuscripts to iThenticate to verify <15% similarity index in methodology sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.